Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a bromo group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-bromo-3-(2-bromo-4-fluorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluorophenyl groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-fluorophenyl)propanoate
- Ethyl 3-amino-3-(2-chloro-4-fluorophenyl)propanoate
- Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate is unique due to the presence of both bromo and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13BrFNO2 |
---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H13BrFNO2/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10H,2,6,14H2,1H3 |
InChI Key |
FXJRCUZTASRZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.